molecular formula C13H18O5 B14565458 Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 61346-02-9

Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14565458
CAS No.: 61346-02-9
M. Wt: 254.28 g/mol
InChI Key: OIXZRDIEUCKPQP-UHFFFAOYSA-N
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Description

Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a complex structure that includes a six-membered ring, multiple double bonds, and ester functional groups

Properties

CAS No.

61346-02-9

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C13H18O5/c1-7-5-10(12(15)17-3)11(13(16)18-4)6-9(7)8(2)14/h10-11H,5-6H2,1-4H3

InChI Key

OIXZRDIEUCKPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. The process may include the following steps:

    Esterification: The dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting ester is purified by distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl acetylenedicarboxylate: An organic compound with similar ester groups but different structural features.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester compound with a cyclohexane ring and different functional groups.

Uniqueness

Dimethyl 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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